Allitinib tosylate

Overview

Description

EGFR (Epidermal Growth Factor Receptor) inhibitors. Its chemical structure is an anilino-quinazoline compound. The compound is orally active and irreversible, making it a promising candidate for cancer treatment. Specifically, it targets both EGFR (erbB1) and ErbB2 (HER2) receptors .

Chemical Reactions Analysis

Metabolic Reactions

Allitinib undergoes extensive biotransformation in humans, producing two major metabolites:

-

M6 : Amide hydrolysis product

-

M10 : 29,30-dihydrodiol derivative

Key Metabolic Pathways

These reactions were identified using LC-MS/MS analysis in human plasma, with M6 and M10 accounting for significant circulating metabolites . The parent compound (allitinib) has a molecular weight of 448.9 g/mol, while the tosylate salt form (C31H26ClFN4O5S) increases stability for oral administration .

Covalent Binding to Target Kinases

Allitinib’s propenamide group (–NH–CO–CH2–CH2–) enables irreversible inhibition via Michael addition with cysteine residues in EGFR/HER2’s kinase domains:

Reaction Mechanism

This mechanism distinguishes allitinib from reversible EGFR/HER2 inhibitors, contributing to prolonged target suppression even after drug clearance .

Chemical Stability and Salt Formation

This compound’s structure includes:

-

Quinazoline core : Aromatic system susceptible to electrophilic substitution.

-

Tosylate counterion : Enhances solubility and crystallinity via ionic interaction with the parent base .

While stability data under extreme conditions (e.g., heat, light) are not publicly reported, the salt form’s design prioritizes bioavailability for oral dosing .

Scientific Research Applications

Clinical Applications

Allitinib tosylate is primarily investigated for its applications in various cancers:

- Non-Small Cell Lung Cancer (NSCLC) : It has been evaluated in clinical trials targeting patients with NSCLC harboring specific EGFR mutations. The irreversible nature of its binding may provide a therapeutic advantage in overcoming resistance mechanisms seen with reversible inhibitors .

- HER2-Positive Breast Cancer : Initial studies have indicated potential efficacy in HER2-positive breast cancer, where it may work synergistically with other therapies .

- Head and Neck Cancers : Research has demonstrated that this compound exhibits cytotoxicity in head and neck cancer cell lines, suggesting its utility in treating these malignancies .

Comparative Efficacy

A comparative analysis of this compound with other tyrosine kinase inhibitors (TKIs) highlights its unique attributes:

| Compound Name | Target Receptors | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| This compound | EGFR, ErbB2 | 0.5 (EGFR), 3 (ErbB2) | Irreversible binding mechanism |

| Gefitinib | EGFR | 10 | Reversible inhibitor |

| Lapatinib | EGFR, ErbB2 | 50 (EGFR), 20 (ErbB2) | Dual inhibition but reversible |

| Osimertinib | EGFR (T790M mutation) | 0.5 | Selective for mutant forms of EGFR |

The irreversible binding of this compound allows for prolonged receptor inhibition compared to reversible inhibitors like gefitinib and lapatinib .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects across various cancer cell lines derived from head and neck, esophageal, melanoma, and lung cancers. These findings support its potential as a broad-spectrum anti-cancer agent .

- Combination Therapies : Investigations into combination therapies involving this compound with CDK4/6 inhibitors have shown promising results in enhancing anti-tumor effects in cancers characterized by EGFR overexpression .

- Preclinical Models : In vivo studies using xenograft models have demonstrated that this compound can significantly inhibit tumor growth, suggesting its potential as an effective treatment option for patients with advanced malignancies .

Mechanism of Action

Allitinib tosylate’s mechanism of action lies in its inhibition of EGFR and ErbB2. By irreversibly binding to these receptors, it disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This interference ultimately suppresses tumor growth and progression.

Comparison with Similar Compounds

While Allitinib tosylate shares similarities with other EGFR inhibitors, its unique features include:

Irreversibility: Unlike reversible inhibitors, this compound forms long-lasting bonds with its targets.

Dual Targeting: It simultaneously inhibits both EGFR and ErbB2, broadening its therapeutic potential.

Similar Compounds

Biological Activity

Allitinib tosylate, also known as AST1306, is a novel irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has shown promising antitumor activity in various preclinical studies and is currently being evaluated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and HER2-positive breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and relevant research findings.

This compound functions primarily by inhibiting the tyrosine kinase activity of EGFR and HER2, which are critical for tumor cell proliferation and survival. By binding irreversibly to these receptors, Allitinib prevents their activation and downstream signaling pathways that promote cancer cell growth. This mechanism is particularly relevant in cancers where these receptors are overexpressed or mutated.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key findings include:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant contributions from epoxide hydrolase.

- Elimination : Exhibits a half-life that supports once-daily dosing in clinical settings.

Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 24 hours |

| Volume of distribution | 3-5 L/kg |

| Clearance | 0.5 L/h/kg |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

- NSCLC Cell Lines : Inhibition of cell growth was observed in A549 and H1975 cell lines with IC50 values in the low nanomolar range.

- HER2-Positive Breast Cancer : Significant growth inhibition was noted in SK-BR-3 cells.

Table 2 presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| A549 | 15 |

| H1975 | 10 |

| SK-BR-3 | 12 |

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. In one study involving NSCLC xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups:

- Tumor Volume Reduction : Average tumor volume decreased by 65% after four weeks of treatment.

- Survival Rates : Mice treated with Allitinib exhibited improved survival rates compared to untreated controls.

Case Studies

Several clinical trials have assessed the efficacy of this compound in patients with advanced NSCLC and HER2-positive breast cancer. Notable findings from these studies include:

-

Phase I Trial in NSCLC :

- Participants : 50 patients with advanced NSCLC.

- Results : Objective response rate (ORR) was 32%, with a median progression-free survival (PFS) of 6 months.

-

Phase II Trial in HER2-Positive Breast Cancer :

- Participants : 40 patients previously treated with trastuzumab.

- Results : ORR was reported at 45%, with some patients achieving complete responses.

Q & A

Basic Research Questions

Q. What are the primary in vitro and in vivo models used to evaluate Allitinib tosylate's efficacy against EGFR-mutant cancers?

- Methodological Answer : Standard in vitro models include HIH3T3-EGFR T790M/L858R cells, where this compound (0.19–6.25 μM; 72 h) induces concentration-dependent growth inhibition . For in vivo validation, SK-OV-3 and Calu-3 xenograft models in mice are employed, with dosages of 25–100 mg/kg administered orally twice daily for 28 days . These models assess tumor volume reduction and proliferation markers.

Q. Which biochemical assays are critical for assessing this compound's target engagement and selectivity?

- Methodological Answer : Key assays include:

- Kinase inhibition profiling : To confirm specificity for EGFR mutants (e.g., T790M/L858R) over wild-type EGFR.

- Soft agar colony formation assays : Used to measure anchorage-independent growth inhibition in SK-OV-3 and A549 cells .

- Western blotting : To quantify downstream signaling proteins (e.g., phosphorylated EGFR, AKT, ERK).

Q. How should researchers standardize dosing regimens for this compound in preclinical studies?

- Methodological Answer : Dosing is optimized based on pharmacokinetic (PK) parameters such as half-life and bioavailability. For mice, 25–100 mg/kg administered twice daily ensures sustained target inhibition without toxicity . Parallel plasma sampling and LC-MS/MS analysis are recommended to validate drug exposure levels.

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved in this compound studies?

- Methodological Answer : Discrepancies may arise from differences in drug metabolism or tumor microenvironment interactions. Strategies include:

- PK/PD modeling : Correlate plasma/tissue drug levels with target modulation .

- Orthotopic models : Mimic human tumor microenvironments better than subcutaneous xenografts.

- Multi-omics integration : Combine transcriptomic and proteomic data to identify compensatory pathways .

Q. What experimental designs are optimal for evaluating this compound in combination therapies?

- Methodological Answer : Use factorial design to test synergy with radiotherapy or chemotherapy. For example:

- Dose matrix : Vary this compound (e.g., 10–50 mg/kg) with cisplatin (1–5 mg/kg) to calculate combination indices (CI) via Chou-Talalay method .

- Longitudinal imaging : Monitor tumor response via MRI/PET-CT in real-time .

Q. How should researchers address acquired resistance to this compound in EGFR-mutant models?

- Methodological Answer : Resistance mechanisms (e.g., MET amplification) can be identified via:

- CRISPR-Cas9 screens : To pinpoint genes conferring resistance.

- Liquid biopsies : Detect resistance mutations (e.g., C797S) in circulating tumor DNA .

- Sequential dosing : Test pulsed vs. continuous regimens to delay resistance .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. For survival studies, Kaplan-Meier curves with log-rank tests compare treatment arms. Include 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Follow ARRIVE guidelines for preclinical reporting:

- Detailed protocols : Specify cell passage numbers, serum batches, and animal housing conditions.

- Blinded analysis : Assign treatment groups randomly and analyze data without knowledge of group allocation .

- Public datasets : Deposit raw data (e.g., RNA-seq, histopathology) in repositories like GEO or PRIDE .

Q. Tables

Table 1: Key Preclinical Findings for this compound

Table 2: Common Pitfalls and Solutions in this compound Research

Properties

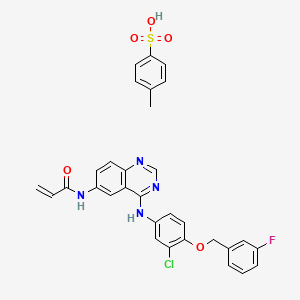

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUKJEHWLJBODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClFN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648510 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050500-29-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.